N,N'-Propanediylidenedianiline
Description
N,N'-Propanediylidenedianiline (systematic name: N,N'-[(1E,2E)-propane-1,3-diylidene]dianiline) is a Schiff base compound characterized by a propanediylidene bridge connecting two aniline moieties. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, polymer science, and catalysis.
Properties
CAS No. |
5652-79-9 |
|---|---|
Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
N,N'-diphenylpropane-1,3-diimine |
InChI |
InChI=1S/C15H14N2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-6,8-13H,7H2 |
InChI Key |
FPKDDRIXOSMQPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CCC=NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with N,N'-Propanediylidenedianiline:
N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)
- Structure : Contains a phenylenediamine core with acetyl groups at both nitrogen atoms.
- Molecular Formula : C₁₀H₁₂N₂O₂ .
- Applications : Primarily used in laboratory research (e.g., as a precursor for polymer synthesis or ligand design). Unlike this compound, this compound lacks the conjugated imine linkage, reducing its utility in metal coordination chemistry .
- Key Differences :
- Functional groups: Acetamide vs. imine.
- Reactivity: Acetylated amines are less reactive toward electrophiles compared to Schiff bases.
N,N'-Dibenzylethylenediamine (Component of Benzathine Benzylpenicillin, CAS 1538-09-6)
- Structure : Ethylenediamine backbone with benzyl groups on both nitrogen atoms.
- Applications : Widely used in pharmaceuticals as a counterion for penicillin to prolong drug release .
- Comparison :
- Steric Effects : The benzyl groups introduce significant steric hindrance, limiting its use in catalysis compared to the planar, conjugated Schiff base structure of this compound.
- Solubility : Hydrophobic benzyl groups reduce water solubility, whereas Schiff bases may exhibit tunable solubility based on substituents.
N-Cinnamylideneaniline (CAS 953-21-9)
- Structure : Aniline conjugated to a cinnamylidene group via an imine bond.
- Molecular Formula : C₁₅H₁₃N .
- Applications : Studied for photochromic properties and organic electronics.
- Key Contrasts :
- Conjugation : The cinnamylidene group extends π-conjugation, enhancing optical properties compared to the propane-bridged analog.
- Thermal Stability : The rigid cinnamylidene structure may offer higher thermal stability than aliphatic propanediylidene bridges.
Comparative Data Table
Research Findings and Limitations
- Coordination Chemistry : Schiff bases like this compound are superior to acetylated amines (e.g., N,N'-Diacetyl-1,4-phenylenediamine) in forming stable metal complexes due to their electron-rich imine bonds .
- Pharmaceutical Utility : N,N'-Dibenzylethylenediamine’s role in drug formulation highlights the importance of nitrogen steric effects, a property less explored in propane-bridged analogs .
- Synthetic Challenges : Propanediylidene-linked compounds may face synthetic hurdles (e.g., isomerism) compared to cinnamylidene derivatives, which benefit from straightforward condensation reactions .
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